tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate
Overview
Description
Tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate: is a chemical compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. This particular compound features a bromo-substituted imidazole ring and a tert-butyl ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-bromo-1H-imidazole and tert-butyl acetoacetate.
Reaction Conditions: The reaction involves the nucleophilic substitution of the imidazole nitrogen with the tert-butyl acetoacetate under basic conditions. Common bases used include triethylamine or diisopropylethylamine.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromo group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, methanol.
Substitution: Various nucleophiles (e.g., sodium azide, potassium iodide), polar aprotic solvents (e.g., DMF, DMSO).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted imidazoles.
Scientific Research Applications
Chemistry: Tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its bromo group makes it a versatile building block for further functionalization.
Biology: Imidazole derivatives are known for their biological activity, including antimicrobial, antifungal, and anticancer properties. This compound can be used to develop new drugs targeting various biological pathways.
Medicine: The compound's derivatives are explored for their potential therapeutic effects. Research is ongoing to evaluate its efficacy in treating diseases such as cancer and infections.
Industry: In the chemical industry, it serves as a precursor for the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate exerts its effects depends on its derivatives and the biological targets they interact with. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways.
Molecular Targets and Pathways:
Antimicrobial: Inhibition of cell wall synthesis enzymes.
Anticancer: Interference with DNA replication or repair mechanisms.
Anti-inflammatory: Modulation of inflammatory cytokines and pathways.
Comparison with Similar Compounds
Tert-Butyl 2-(4-chloro-1H-imidazol-1-yl)acetate
Tert-Butyl 2-(4-fluoro-1H-imidazol-1-yl)acetate
Tert-Butyl 2-(4-iodo-1H-imidazol-1-yl)acetate
Uniqueness: Tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate stands out due to the presence of the bromo group, which offers unique reactivity compared to other halogen-substituted imidazoles
Properties
IUPAC Name |
tert-butyl 2-(4-bromoimidazol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)5-12-4-7(10)11-6-12/h4,6H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYHBBPAZCTFSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732477 | |
Record name | tert-Butyl (4-bromo-1H-imidazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877399-17-2 | |
Record name | tert-Butyl (4-bromo-1H-imidazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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